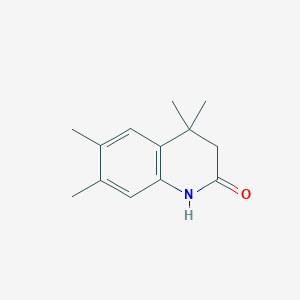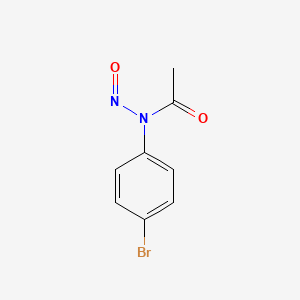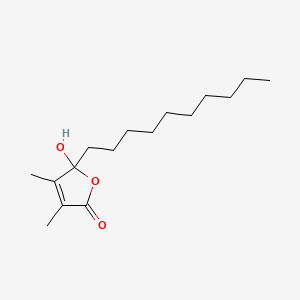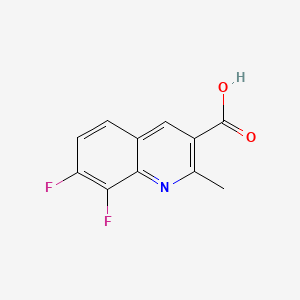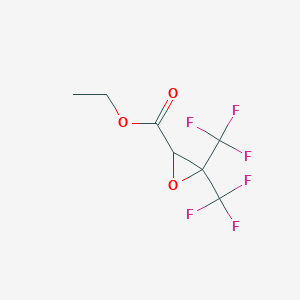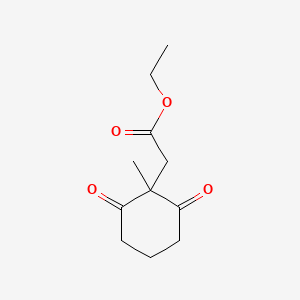
2-(Dibutylamino)-1-(4,5-dichloro-2-methylphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dibutylamino)-1-(4,5-dichloro-2-methylphenyl)ethanol is an organic compound that belongs to the class of ethanolamines. These compounds are characterized by the presence of an ethanol group (-CH2CH2OH) attached to an amine group. The compound’s structure includes a dibutylamino group and a dichloromethylphenyl group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibutylamino)-1-(4,5-dichloro-2-methylphenyl)ethanol typically involves the reaction of 4,5-dichloro-2-methylbenzaldehyde with dibutylamine in the presence of a reducing agent. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an organic solvent such as ethanol or methanol under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dibutylamino)-1-(4,5-dichloro-2-methylphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine or alcohol groups.
Substitution: Halogen atoms in the dichloromethylphenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as NaBH4 or LiAlH4 are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or reagent in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Dibutylamino)-1-(4,5-dichloro-2-methylphenyl)ethanol involves its interaction with specific molecular targets. The dibutylamino group may interact with receptors or enzymes, while the dichloromethylphenyl group can influence the compound’s binding affinity and specificity. The exact pathways and targets would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Diethylamino)-1-(4,5-dichloro-2-methylphenyl)ethanol
- 2-(Dimethylamino)-1-(4,5-dichloro-2-methylphenyl)ethanol
- 2-(Dibutylamino)-1-(4-chloro-2-methylphenyl)ethanol
Uniqueness
2-(Dibutylamino)-1-(4,5-dichloro-2-methylphenyl)ethanol is unique due to the presence of both dibutylamino and dichloromethylphenyl groups
For precise and detailed information, consulting specific scientific literature and databases is recommended
Eigenschaften
CAS-Nummer |
5431-55-0 |
|---|---|
Molekularformel |
C17H27Cl2NO |
Molekulargewicht |
332.3 g/mol |
IUPAC-Name |
2-(dibutylamino)-1-(4,5-dichloro-2-methylphenyl)ethanol |
InChI |
InChI=1S/C17H27Cl2NO/c1-4-6-8-20(9-7-5-2)12-17(21)14-11-16(19)15(18)10-13(14)3/h10-11,17,21H,4-9,12H2,1-3H3 |
InChI-Schlüssel |
MUIYBHKUNWBBCC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)CC(C1=CC(=C(C=C1C)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



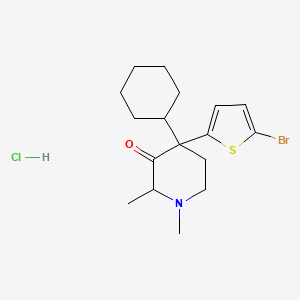
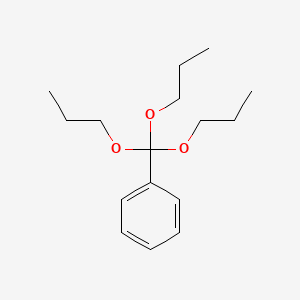
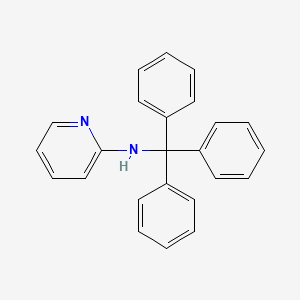
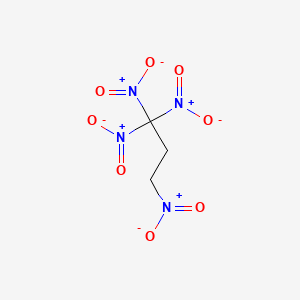
![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid](/img/structure/B14005925.png)
